Cas no 1496800-47-5 (7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine)
7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine Chemical and Physical Properties
Names and Identifiers
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- 7H-PYRROLO[2,3-D]PYRIMIDIN-6-YLMETHANAMINE
- 1496800-47-5
- CS-0056502
- P14465
- SCHEMBL18527400
- SB14217
- (7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanamine
- 7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine
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- Inchi: 1S/C7H8N4/c8-2-6-1-5-3-9-4-10-7(5)11-6/h1,3-4H,2,8H2,(H,9,10,11)
- InChI Key: XHZDJIJXWGKZFI-UHFFFAOYSA-N
- SMILES: C1=NC=C2C=C(CN)NC2=N1
Computed Properties
- Exact Mass: 148.074896272g/mol
- Monoisotopic Mass: 148.074896272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 67.6Ų
7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM269399-100mg |
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1496800-47-5 | 95%+ | 100mg |
$*** | 2023-03-30 | |
| Chemenu | CM269399-250mg |
(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanamine |
1496800-47-5 | 95%+ | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM269399-100mg |
(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanamine |
1496800-47-5 | 95%+ | 100mg |
$1271 | 2021-08-18 | |
| Chemenu | CM269399-250mg |
(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanamine |
1496800-47-5 | 95%+ | 250mg |
$1652 | 2021-08-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD330086-1g |
(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanamine |
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¥9709.0 | 2023-04-01 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1227-100MG |
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1496800-47-5 | 95% | 100MG |
¥ 1,762.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1227-250MG |
7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine |
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¥ 2,818.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1227-500MG |
7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine |
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| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1227-1G |
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| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1227-5G |
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7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine Suppliers
7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine
7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine (CAS No. 1496800-47-5): A Comprehensive Overview
7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine, also known by its CAS registry number 1496800-47-5, is a structurally unique compound belonging to the class of pyrrolopyrimidine derivatives. This compound has garnered significant attention in recent years due to its promising biological activities and potential applications in drug discovery. The pyrrolo[2,3-d]pyrimidine scaffold, a fused bicyclic structure combining a pyrrole and a pyrimidine ring, is known for its versatility in accommodating various functional groups and exhibiting diverse pharmacological properties.
The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine involves advanced organic chemistry techniques, often leveraging microwave-assisted synthesis or catalytic methods to enhance reaction efficiency. Researchers have explored various routes to construct this compound, including the use of heterocyclic precursors and strategic functional group transformations. The methanamine group attached at the 6-position of the pyrrolopyrimidine ring plays a critical role in modulating the compound's physicochemical properties and bioavailability.
Recent studies have highlighted the antitumor activity of 7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine, particularly in preclinical models of cancer. This compound has demonstrated selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapeutic agents. The mechanism of action appears to involve inhibition of key oncogenic pathways and induction of apoptosis in malignant cells. Moreover, preliminary data suggest that this compound may synergize with existing chemotherapeutic agents, offering a potential strategy for enhanced cancer treatment efficacy.
In addition to its antitumor properties, 7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine has shown promise in other therapeutic areas. For instance, investigations into its anti-inflammatory activity have revealed potent inhibition of pro-inflammatory cytokines and reduction of oxidative stress markers in experimental models. This dual functionality underscores the compound's potential as a multitarget drug candidate for complex diseases such as cancer and chronic inflammation.
The pharmacokinetic profile of 7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine has been evaluated in preclinical studies, with findings indicating moderate absorption and systemic distribution after oral administration. However, further optimization of the compound's pharmacokinetic properties is necessary to enhance its therapeutic index and reduce potential toxicity.
From an analytical standpoint, modern techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have been employed to characterize 7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine accurately. These methods have enabled precise determination of the compound's molecular weight (calculated as 198.19 g/mol) and structural integrity.
Looking ahead, ongoing research aims to elucidate the molecular mechanisms underlying the biological activities of 7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine further. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression toward clinical trials. If successful, this compound could represent a novel therapeutic option for patients with refractory cancers and other debilitating conditions.
In conclusion, 7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine (CAS No. 1496800-47) stands at the forefront of innovative drug development due to its unique chemical structure and diverse biological activities. As research continues to uncover its full potential, this compound holds great promise for advancing modern medicine.
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